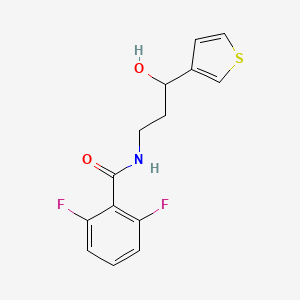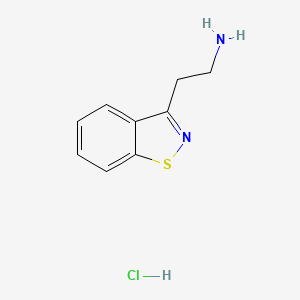![molecular formula C17H16N4O3S B2927191 2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-91-9](/img/structure/B2927191.png)
2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of nitrogen-containing heterocycle . Attached to this core is a pyrrolidine ring, another type of nitrogen-containing heterocycle . The pyrrolidine ring is sulfonylated with a pyridine-3-sulfonyl group . The molecular formula of the compound is C17H16N4O3S, and it has a molecular weight of 356.4.
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings . The synthesis of substituted pyridines can be achieved via the remodeling of (aza)indoles/benzofurans .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom . This ring is characterized by its non-planarity, a phenomenon called “pseudorotation”, which allows for increased three-dimensional coverage . The pyrrolidine ring is sulfonylated with a pyridine-3-sulfonyl group . The quinoxaline core is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms .科学的研究の応用
Synthesis and Chemical Properties
Research into quinoxaline derivatives, including those similar to 2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline, has explored various synthesis methods and chemical reactions. One approach involves the sulphonation of pyrrolo[1,2-a]quinoxaline, yielding specific sulphonic acids as major products. This process is indicative of the chemical reactivity and potential modifications that can be applied to the quinoxaline backbone, suggesting applications in creating diverse molecular structures for further study (Cheeseman & Roy, 1969). Additionally, the synthesis of N-heterocycle-fused quinoxalines using dimethyl sulfoxide demonstrates an efficient, green method for producing a wide range of derivatives, including pyrrolo[1,2-a]quinoxalines, underlining the versatility of this chemical framework (Xie et al., 2017).
Catalysis and Reaction Conditions
The development of eco-friendly protocols for synthesizing 2-sulfonyl quinolines/pyridines through sulfonylation of heteroaromatic N-oxides highlights the potential of quinoxaline derivatives in catalysis and synthetic chemistry. Such processes emphasize the role of these compounds in facilitating reactions under mild, metal- and oxidant-free conditions, thus offering a sustainable approach to synthesizing complex molecules (Peng et al., 2019).
Anion Recognition and Sensing
Quinoxaline derivatives have also been investigated for their potential in anion recognition and sensing. For example, fluorinated dipyrrolylquinoxaline compounds have shown enhanced affinities for anions such as fluoride, chloride, and dihydrogen phosphate, compared to non-fluorinated counterparts. This suggests their utility in developing sensitive and selective sensors for environmental and biological applications (Anzenbacher et al., 2000).
Hybrid Molecules with Biological Activity
The sulfonamide group, often part of quinoxaline derivatives' structure, is known for its presence in various pharmacologically active compounds. Sulfonamide-based hybrids, incorporating structures like quinoxalines, have shown a wide range of biological activities, indicating the potential of this compound in medicinal chemistry and drug discovery (Ghomashi et al., 2022).
特性
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,14-4-3-8-18-10-14)21-9-7-13(12-21)24-17-11-19-15-5-1-2-6-16(15)20-17/h1-6,8,10-11,13H,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXCETMWCCWVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2927109.png)

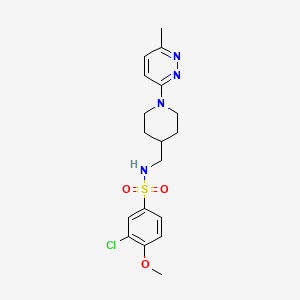
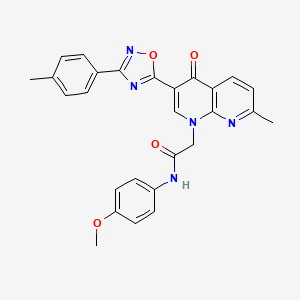

![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)

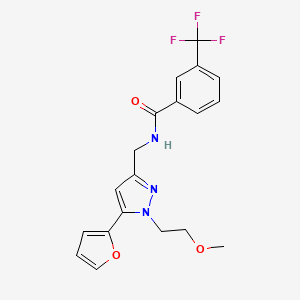
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)
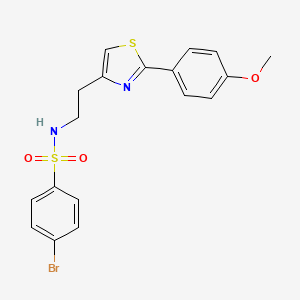

![2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol](/img/structure/B2927126.png)
